1-Penten-4-yne

説明

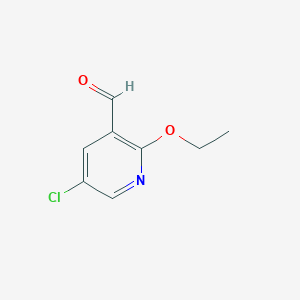

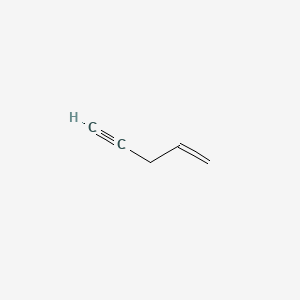

1-Penten-4-yne is a chemical compound with the formula C5H6 . It is used as a building block in organic synthesis . The molecule contains a total of 10 bonds, including 4 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, and 1 triple bond .

Synthesis Analysis

1-Penten-4-yne is used in the synthesis of trocheliophorolides as well as in the enantioselective synthesis of nonracemic geminal silylboronates . It is also used as a starting reagent in stereoselective total synthesis of antimicrobial marine metabolites .Molecular Structure Analysis

The molecular structure of 1-Penten-4-yne includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of 1-Penten-4-yne is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of 1-Penten-4-yne is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .科学的研究の応用

Chemical Properties

“1-Penten-4-yne” is a chemical compound with the formula C5H6 . It has a molecular weight of 66.1011 . The IUPAC Standard InChI for this compound is InChI=1S/C5H6/c1-3-5-4-2/h1,4H,2,5H2 .

Chemical Kinetics Research

“1-Penten-4-yne” is used in the study of reaction mechanisms and rate constants for hydrogen abstraction reactions by hydrogen and hydroxy radicals . This research is crucial for understanding the reactivity of alkyne molecules and the formation of soot precursors .

Preparation of Other Chemical Compounds

“1-Penten-4-yne” is used in the preparation of 3-pent-4-ynyloxy phthalonitrile . This compound has potential applications in various fields, including materials science and pharmaceuticals .

Synthesis of Antimicrobial Marine Metabolites

“1-Penten-4-yne” is used as a starting reagent in the stereoselective total synthesis of antimicrobial marine metabolites, ieodomycin A and B . These metabolites have potential applications in the treatment of various bacterial infections .

Combustion Chemistry

“1-Penten-4-yne” plays a critical role in the oxidation of hydrocarbon fuels . Understanding the combustion properties of alkynes like “1-Penten-4-yne” is essential for improving the efficiency and reducing the environmental impact of combustion processes .

Soot Formation Studies

Alkynes like “1-Penten-4-yne” are important intermediates during soot formation . Studying these compounds can help researchers develop strategies to reduce soot emissions, which are a major source of air pollution .

作用機序

Target of Action:

1-Penten-4-yne, also known as 4-penten-1-yne, has the chemical formula C5H6 and a molecular weight of 66.1011 Da

Mode of Action:

1-Penten-4-yne belongs to the alkyne class of compounds. Alkynes are characterized by a carbon-carbon triple bond, which imparts unique reactivity. In the case of 1-Penten-4-yne, this triple bond provides an opportunity for electrophilic reactions. For instance, it can undergo addition reactions with electrophiles like halogens (e.g., bromine) to form substituted products .

Action Environment:

Environmental factors play a crucial role in its efficacy and stability. Factors like temperature, pH, and the presence of other chemicals can impact its reactivity and bioavailability.

: ChemSpider: 1-Penten-4-yne : Reactions of Alkynes - Addition of HX and X₂

特性

IUPAC Name |

pent-1-en-4-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6/c1-3-5-4-2/h1,4H,2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOBTUTURSPCEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870788 | |

| Record name | 1-Penten-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Penten-4-yne | |

CAS RN |

871-28-3 | |

| Record name | 1-Penten-4-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 1-Penten-4-yne?

A1: 1-Penten-4-yne is an organic compound with the molecular formula C5H6. It belongs to the class of enynes, characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne) within the molecule. [] This unique structural feature significantly influences its reactivity and makes it a valuable building block in organic synthesis.

Q2: How does the conformation of 1-Penten-4-yne impact its stability?

A2: 1-Penten-4-yne exists as two different conformers, syn and gauche, arising from rotation around the single bond connecting the alkene and alkyne moieties. Research suggests that the syn conformer is energetically favored, with an enthalpy difference of approximately 2.97 kJ/mol compared to the gauche conformer. At room temperature, the gauche conformer constitutes about 38% of the equilibrium mixture. []

Q3: Can computational methods predict the properties of 1-Penten-4-yne?

A3: Yes, computational chemistry plays a crucial role in understanding the properties of 1-Penten-4-yne. Ab initio calculations, particularly those using Møller–Plesset perturbation theory (MP2) and density functional theory (DFT) methods with various basis sets, have been employed to determine the equilibrium geometries, energies, and vibrational frequencies of the syn and gauche conformers. [] These calculations provide valuable insights into the conformational preferences and spectroscopic behavior of the molecule.

Q4: How does 1-Penten-4-yne react with metal-containing reagents?

A4: Research has explored the reactivity of 1-Penten-4-yne with organocuprate reagents. Studies show that the reaction outcome depends on the specific organocuprate used and the substituents present on the 1-Penten-4-yne molecule. For instance, using a heterocuprate reagent can lead to a mixture of allylic and propargylic 1,3-substitution products. [] In contrast, employing a homocuprate reagent results in highly regioselective propargylic substitution, offering a potential synthetic route to complex molecules like the presumed sex attractant of the Male Dried Bean Beetle (Acanthoscelides obtectus). []

Q5: What is the significance of 1-Penten-4-yne in the context of cigarette smoke analysis?

A5: 1-Penten-4-yne, along with its isomers like 1-penten-3-yne and 3-penten-1-yne, have been identified as previously unreported components in the gas phase of mainstream cigarette smoke. [] This discovery highlights the complex composition of cigarette smoke and the potential presence of harmful substances beyond those commonly quantified. The identification of these isomers was made possible by advanced analytical techniques like tunable synchrotron radiation vacuum ultraviolet photoionization time-of-flight mass spectrometry (SR-VUV-PI-TOFMS) coupled with photoionization efficiency (PIE) curve simulation. []

Q6: How is 1-Penten-4-yne used in synthetic organic chemistry?

A6: 1-Penten-4-yne serves as a valuable building block in the synthesis of more complex molecules. For instance, it can be coupled with other alkynes via the Cadiot-Chodkiewicz reaction, a copper-catalyzed process, to form diynes. [] This reaction was strategically employed in the stereoselective total synthesis of (3R,8S)-falcarindiol, a naturally occurring polyacetylenic compound found in umbellifers. [] This example demonstrates the utility of 1-Penten-4-yne in constructing complex natural products with potential biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Fluorophenoxy)phenyl]methanamine](/img/structure/B3291157.png)

![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol](/img/structure/B3291178.png)

![8-Boc-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3291181.png)

![2-(Benzyloxy)-5-chlorobenzo[d]oxazole](/img/structure/B3291203.png)

![(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B3291211.png)